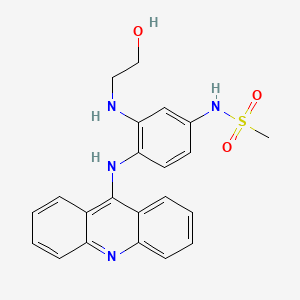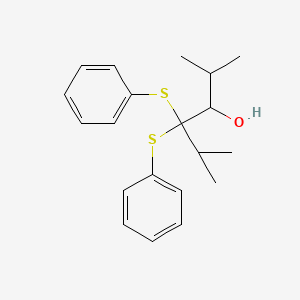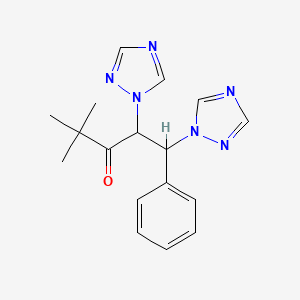![molecular formula C12H16NO5P B14390533 Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate CAS No. 88184-53-6](/img/structure/B14390533.png)
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate is an organophosphorus compound with a unique structure that includes both phosphonate and oxime functionalities
Preparation Methods
The synthesis of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate oxime derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphonate-based inhibitors.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate involves its interaction with specific molecular targets, such as enzymes. The oxime group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonate group can mimic phosphate groups, interfering with biological pathways that involve phosphorylation.
Comparison with Similar Compounds
Similar compounds to Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate include other organophosphorus compounds with oxime functionalities. These compounds share similar reactivity and applications but may differ in terms of their specific chemical properties and biological activities. Examples include:
- Dimethyl {2-[(hydroxyimino)-2-phenylethyl}phosphonate
- Dimethyl {2-[(methoxyimino)-2-phenylethyl}phosphonate
Properties
CAS No. |
88184-53-6 |
|---|---|
Molecular Formula |
C12H16NO5P |
Molecular Weight |
285.23 g/mol |
IUPAC Name |
[(2-dimethoxyphosphoryl-1-phenylethylidene)amino] acetate |
InChI |
InChI=1S/C12H16NO5P/c1-10(14)18-13-12(9-19(15,16-2)17-3)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI Key |
REDMYLSQZOXXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON=C(CP(=O)(OC)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


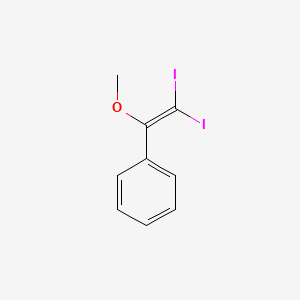

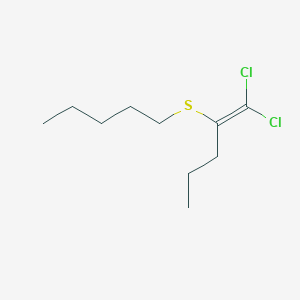
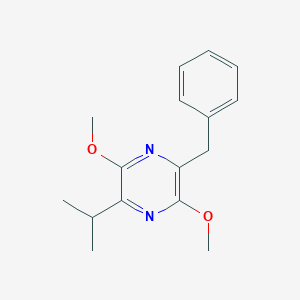
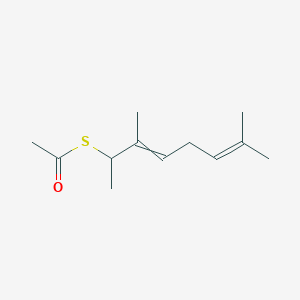

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
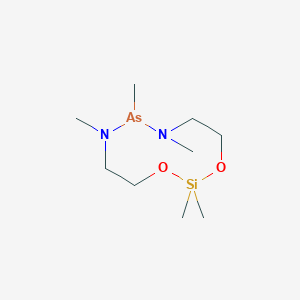

![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
